molecular formula C6H12N2O2 B1583002 Piperazin-1-yl-acetic acid CAS No. 37478-58-3

Piperazin-1-yl-acetic acid

Cat. No. B1583002
CAS RN: 37478-58-3
M. Wt: 144.17 g/mol
InChI Key: WRJZKSHNBALIGH-UHFFFAOYSA-N
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Description

Piperazin-1-yl-acetic acid is an organic compound with the empirical formula C6H12N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .


Synthesis Analysis

There are several synthetic routes for Piperazin-1-yl-acetic acid. One of the common methods is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular weight of Piperazin-1-yl-acetic acid is 144.17 . The molecular structure can be represented by the formula C6H12N2O2 .


Chemical Reactions Analysis

Piperazin-1-yl-acetic acid is involved in various chemical reactions. For instance, it is used in the synthesis of novel thiouracil amide compounds which have shown efficacy against human breast cancer cells .


Physical And Chemical Properties Analysis

Piperazin-1-yl-acetic acid is a white crystalline solid . It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .

Scientific Research Applications

Application Summary

Piperazin-1-yl-acetic acid has been used in the synthesis of a compound known as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which exhibits antimicrobial activity .

Method of Application

Fluorescence microscopy was used to measure PNT’s uptake into microbial cells (strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA)), and transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells . A DNA gyrase supercoiling assay was also used to investigate whether PNT inhibits DNA gyrase .

Results

PNT was taken up by more than 50% of microbial cells within 30 min . Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with PNT, although there was no disintegration of the bacterial membrane . In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased . This suggests that PNT is taken up by microbial cells, resulting in cell disruption, and it reveals that one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .

2. Neurotoxicity Studies

Application Summary

A Piperazine derivative, [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester], has been studied for its protective effects against Aluminium-induced neurotoxicity .

Method of Application

The specific methods of application or experimental procedures for this study are not provided in the available information .

Results

The specific results or outcomes obtained from this study are not provided in the available information .

Safety And Hazards

Piperazin-1-yl-acetic acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-piperazin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-6(10)5-8-3-1-7-2-4-8/h7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJZKSHNBALIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349502
Record name Piperazin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazin-1-yl-acetic acid

CAS RN

37478-58-3
Record name Piperazin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37478-58-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of intermediate (2) (0.019 mol) and Na2CO3 (0.019 mol) in DMF (125 ml) was stirred. Methyl 2-bromo-2-phenylacetate (0.019 mol) was added dropwise. The mixture was stirred at room temperature for 3 hours. The solvent was evaporated. The residue was stirred in DCM and washed with water. The separated organic layer was dried, filtered and the solvent was evaporated. The residue was stirred in DIPE. The precipitate was filtered off, dried and separated by high performance liquid chromatography over Chiralcel OD (eluent:hexane/EtOH 70/30) in its enantiomers. The desired fractions were collected and the solvent was evaporated, yielding 1-piperazineacetic acid, α-phenyl-4-[4-[[[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]carbonyl]amino]phenyl]-, methyl ester, (α1A)-(intermediate 33) after crystallisation from 2-propanol, and 1-piperazineacetic acid, α-phenyl-4-[4-[[[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]carbonyl]amino]phenyl]-, methyl ester, (α1B)-(intermediate 34) after crystallisation from 2-propanol.
Name
intermediate ( 2 )
Quantity
0.019 mol
Type
reactant
Reaction Step One
Quantity
0.019 mol
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.019 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
G Smith, T Ruhland, G Mikkelsen, K Andersen… - Bioorganic & medicinal …, 2004 - Elsevier
… The most prominent member of this series, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid (31) is a potent glycine transporter-1 inhibitor (IC 50 …
Number of citations: 33 www.sciencedirect.com
YJ Ren, JL Zhu, LX Zhang, YX Xu… - Acta Chimica …, 2017 - pdfs.semanticscholar.org
Three new complexes derived from 2-(4-(pyridin-2-yl) piperazin-1-yl) acetic acid (HL),[M (L) 2 (H2O) 2] where M= CuII (1), ZnII (2) and CdII (3), have been synthesized and characterized …
Number of citations: 3 pdfs.semanticscholar.org
D Yang, R Wang, J Zhu, Q Cao, J Qin, H Zhu… - Journal of Molecular …, 2017 - Elsevier
Three novel complexes, [Cu(L) 2 (H 2 O)](1), [Zn(L) 2 (H 2 O) 2 ]·CH 3 OH·1.5H 2 O(2), and [Ni(L) 2 (H 2 O) 1.8 ]·CH 3 OH·1.2H 2 O (3) (HL = 2-{4-[bis(4-fluorophenyl)methyl]pipera-zin-1-…
Number of citations: 16 www.sciencedirect.com
ZJ Chen, CN Xu, JL Zhu, DD Yang… - Acta Chimica …, 2016 - search.ebscohost.com
Two novel mononuclear complexes,[Cu (L) 2 (H2O)]· 2H2O (1) and [Ni (L) 2 (H2O) 2](2)(HL= 2-[4-(4-fluorophenyl) piperazin-1-yl] acetic acid) were synthesized and structurally …
Number of citations: 5 search.ebscohost.com
MH Mosslemin - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title compound, C 11 H 11 N 3 O 4 , the 3,5-dioxopiperazine ring adopts an envelope conformation, with the N atom connecting to the –CH 2 COOH group on the flap. In the crystal…
Number of citations: 1 scripts.iucr.org
M Gao, BH Mock, GD Hutchins, QH Zheng - Nuclear medicine and biology, 2005 - Elsevier
The NK 1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[ 11 C]methyl-piperazine ([ 11 C]BMP, [ 11 C]1) and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-…
Number of citations: 22 www.sciencedirect.com
V Jodayian, HR Khavasi, A Azhdari - 15th Iranian chemistry …, 2011 - profdoc.um.ac.ir
Self-assembly processes involving metal centers and designed organic ligands have attracted‎ considerable attention in the field of crystal engineering and coordination chemistry.‎ …
Number of citations: 2 profdoc.um.ac.ir
H Inooka, K Sakamoto, T Shinohara, Y Masuda… - Bioorganic & medicinal …, 2017 - Elsevier
Neuromedin U (NMU) is a neuropeptide known to regulate food intake and energy homeostasis that is widely distributed in the gastrointestinal tract, hypothalamus, and pituitary. A short …
Number of citations: 21 www.sciencedirect.com
M Al-Ghorbani, GS Pavankumar, P Naveen… - Bioorganic …, 2016 - Elsevier
A novel series of benzoic acid N′-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-acetyl]-hydrazides 6a–j were synthesized and characterized by IR, 1 H, 13 C NMR, elemental and mass …
Number of citations: 22 www.sciencedirect.com
S Chakrabarty, Jasmine, C Bhadaliya… - … der Pharmazie: An …, 2010 - Wiley Online Library
The histone deacetylase (HDAC) enzyme plays an important role in gene transcription. Inhibitors of histone deacetylases induce cell differentiation and suppress cell proliferation in …
Number of citations: 7 onlinelibrary.wiley.com

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